molecular formula C16H21NO2 B10791194 (4aS,7aS,12bS)-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinolin-9-ol

(4aS,7aS,12bS)-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinolin-9-ol

Cat. No.: B10791194
M. Wt: 259.34 g/mol
InChI Key: MMWJAJXGSUFPKC-WPGHFRTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline is a complex organic compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are known for their diverse biological activities and are often found in various medicinal plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline typically involves multiple steps, starting from simpler organic molecules. One common approach is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst . This method is favored for its efficiency in constructing the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated isoquinolines.

Scientific Research Applications

Chemistry

In chemistry, (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

Biologically, this compound has been studied for its potential as an antitumor agent. Research has shown that derivatives of isoquinoline alkaloids can exhibit significant cytotoxic activity against various cancer cell lines .

Medicine

In medicine, (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline and its derivatives are being explored for their potential therapeutic applications, including as analgesics and anti-inflammatory agents .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline alkaloids such as berberine, papaverine, and noscapine. These compounds share a similar core structure but differ in their substituents and biological activities .

Uniqueness

What sets (-)-cis-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline apart is its unique methoxy and methyl substituents, which can significantly influence its reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other isoquinoline alkaloids .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

(4aS,7aS,12bS)-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C16H21NO2/c1-17-9-8-16-11(10-17)4-2-7-14(16)19-15-12(16)5-3-6-13(15)18/h3,5-6,11,14,18H,2,4,7-10H2,1H3/t11-,14+,16+/m1/s1

InChI Key

MMWJAJXGSUFPKC-WPGHFRTFSA-N

Isomeric SMILES

CN1CC[C@@]23[C@@H](C1)CCC[C@@H]2OC4=C3C=CC=C4O

Canonical SMILES

CN1CCC23C(C1)CCCC2OC4=C3C=CC=C4O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.